Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The thieno[3,2-d]pyrimidine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, the core structure of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, are known to interact with a variety of biological targets . .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, in general, are known to interact with a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The lipophilicity of related compounds suggests that they may diffuse easily into cells .
Result of Action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, making it a potential candidate for tuberculosis treatment. Additionally, the compound interacts with ATP-binding sites, affecting the energy balance within cells .
Cellular Effects
This compound influences various cellular processes. It has been observed to induce cytotoxic effects in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The compound affects cell signaling pathways, leading to apoptosis (programmed cell death) and inhibition of cell proliferation. Furthermore, it alters gene expression related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound can induce sustained cytotoxic effects in cancer cells, with minimal resistance development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial load in tuberculosis models . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the mitochondria, where it interacts with components of the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The compound’s activity within the mitochondria is crucial for its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also inhibit DHFR and have anticancer properties.
Triazole-pyrimidine derivatives: These compounds have potential neuroprotective and anti-neuroinflammatory activities.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEGYEOZJHWLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640414 | |
Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-27-3 | |
Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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